bis(2,4-dichlorobenzyl) sulfide

Description

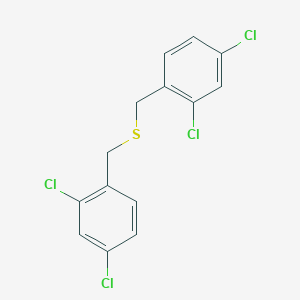

Bis(2,4-dichlorobenzyl) sulfide is an organosulfur compound with the molecular formula $ \text{C}{14}\text{H}{10}\text{Cl}_4\text{S} $, consisting of two 2,4-dichlorobenzyl groups linked by a sulfur atom. This compound is notable for its structural specificity, where the chlorine substituents at the 2- and 4-positions of the benzyl rings play critical roles in its chemical and biological activity.

Properties

CAS No. |

6295-41-6 |

|---|---|

Molecular Formula |

C14H10Cl4S |

Molecular Weight |

352.1 g/mol |

IUPAC Name |

2,4-dichloro-1-[(2,4-dichlorophenyl)methylsulfanylmethyl]benzene |

InChI |

InChI=1S/C14H10Cl4S/c15-11-3-1-9(13(17)5-11)7-19-8-10-2-4-12(16)6-14(10)18/h1-6H,7-8H2 |

InChI Key |

OSXGEIHFRWKWMQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl |

Other CAS No. |

6295-41-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,4-dichlorobenzyl) sulfide typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by a series of purification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

bis(2,4-dichlorobenzyl) sulfide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.

Reduction: Reduction reactions can target the chlorine atoms, potentially replacing them with hydrogen.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

bis(2,4-dichlorobenzyl) sulfide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(2,4-dichlorobenzyl) sulfide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Halogen Effects

The position and type of halogen substituents significantly influence activity.

Key Findings:

- 2,4-Dichlorobenzyl vs. 4-Chlorobenzyl/2,4-Difluorobenzyl :

Replacement of the 2,4-dichlorobenzyl group with a 4-chlorobenzyl or 2,4-difluorobenzyl group (as in compounds 6d and 6e ) led to reduced biological activity. The 2,4-dichloro configuration is critical for maintaining potency, likely due to enhanced steric and electronic interactions . - 2,4-Dichloro vs. 2,6-Dichloro Derivatives :

In collagenase inhibitors, the 2,6-dichlorobenzyl analog showed comparable binding energy (-6.5 kcal/mol) to the 2,4-dichloro derivative (-6.4 kcal/mol). However, the hydrogen bond length with Gln215 differed (1.961 Å vs. 2.202 Å), suggesting subtle conformational impacts of substituent positioning .

Table 1: Substituent Effects on Activity

Structural Analogues: Sulfides with Varied Aromatic Groups

Bis(4-methylbenzyl) Sulfide:

- Formula : $ \text{C}{16}\text{H}{18}\text{S} $, Molecular Weight : 242.38 g/mol .

- Unlike chlorinated analogues, the methyl groups lack electronegativity, reducing polar interactions. This compound is less toxic but also less bioactive.

Bis(p-chlorophenyl) Sulfide:

- Formula : $ \text{C}{12}\text{H}8\text{Cl}_2\text{S} $, Molecular Weight : 255.16 g/mol .

- The para-chloro substituents limit steric effects but retain some electrophilicity, offering moderate activity in pesticidal applications.

Table 2: Physical and Chemical Properties

Toxicity and Hazard Profiles

- 3,4-Dichlorobenzyl chloride : A precursor to similar sulfides, listed under hazardous chemicals (CAS 102-47-6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.